molecular formula C21H24N4O5 B11097367 2-(4-ethylphenoxy)-N'-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]acetohydrazide

2-(4-ethylphenoxy)-N'-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]acetohydrazide

Cat. No.: B11097367
M. Wt: 412.4 g/mol
InChI Key: BHSUYXJASJNFAC-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylphenoxy)-N’-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethylphenoxy group, a morpholinyl group, and a nitrophenyl group, all connected through an acetohydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N’-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]acetohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate halogenated compound to form the ethylphenoxy intermediate.

    Introduction of the Morpholinyl Group: The ethylphenoxy intermediate is then reacted with a morpholine derivative under controlled conditions to introduce the morpholinyl group.

    Formation of the Nitrophenyl Intermediate: A nitrophenyl derivative is synthesized separately, often involving nitration reactions.

    Condensation Reaction: The final step involves the condensation of the ethylphenoxy-morpholinyl intermediate with the nitrophenyl derivative in the presence of a suitable catalyst to form the desired acetohydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N’-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and nitrophenyl groups, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles like amines or thiols under controlled temperatures.

Major Products

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N’-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Generation of Reactive Species: Inducing the formation of reactive oxygen or nitrogen species, which can affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethylphenoxy)acetohydrazide
  • N’-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]acetohydrazide
  • 4-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate

Uniqueness

2-(4-ethylphenoxy)-N’-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H24N4O5

Molecular Weight

412.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[(E)-(2-morpholin-4-yl-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H24N4O5/c1-2-16-3-6-19(7-4-16)30-15-21(26)23-22-14-17-13-18(25(27)28)5-8-20(17)24-9-11-29-12-10-24/h3-8,13-14H,2,9-12,15H2,1H3,(H,23,26)/b22-14+

InChI Key

BHSUYXJASJNFAC-HYARGMPZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.